molecular formula C6H13NO B1371057 2-Methyl-1,4-oxazepane CAS No. 1018614-41-9

2-Methyl-1,4-oxazepane

Cat. No.: B1371057
CAS No.: 1018614-41-9
M. Wt: 115.17 g/mol
InChI Key: HQKJQSCCAMQSPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1,4-oxazepane is a heterocyclic compound with the molecular formula C6H13NO. It is a seven-membered ring containing one nitrogen and one oxygen atom, with a methyl group attached to the second carbon.

Scientific Research Applications

2-Methyl-1,4-oxazepane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other advanced materials.

Mechanism of Action

Target of Action

It’s worth noting that morpholine motifs, which include 1,4-oxazepane, are frequently found in biologically active molecules and pharmaceuticals . This suggests that 2-Methyl-1,4-oxazepane may interact with a variety of biological targets, depending on its specific chemical context.

Biochemical Pathways

Compounds containing a morpholine motif are known to be involved in a wide range of biological activities . Therefore, it’s plausible that this compound could influence various biochemical pathways, depending on its specific chemical context and the nature of its targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,4-oxazepane can be achieved through several methods. One common approach involves the cyclization of N-propargylamines. This method is favored due to its high atom economy and shorter synthetic routes . Another method involves the use of amino alcohols and α-haloacid chlorides, followed by a sequence of coupling, cyclization, and reduction reactions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions under controlled conditions. The use of transition metal catalysis, such as copper or rhodium, can enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1,4-oxazepane undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the nitrogen or oxygen atoms in the ring can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepane derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds.

Comparison with Similar Compounds

    Morpholine: A six-membered ring with one nitrogen and one oxygen atom.

    1,4-Diazepane: A seven-membered ring with two nitrogen atoms.

    1,4-Oxazepane: A seven-membered ring with one nitrogen and one oxygen atom, without the methyl group.

Uniqueness: 2-Methyl-1,4-oxazepane is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

2-methyl-1,4-oxazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-6-5-7-3-2-4-8-6/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQKJQSCCAMQSPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018614-41-9
Record name 2-methyl-1,4-oxazepane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-1,4-oxazepane
Reactant of Route 2
2-Methyl-1,4-oxazepane
Reactant of Route 3
2-Methyl-1,4-oxazepane
Reactant of Route 4
2-Methyl-1,4-oxazepane
Reactant of Route 5
2-Methyl-1,4-oxazepane
Reactant of Route 6
2-Methyl-1,4-oxazepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.